molecular formula C15H11F4NO B12839069 N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide

Cat. No.: B12839069
M. Wt: 297.25 g/mol
InChI Key: BDBXKCAXTKJEAK-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorobenzyl)-3-(trifluoromethyl)aniline
  • N-(3-Fluorobenzyl)-3-(trifluoromethyl)phenylacetamide

Uniqueness

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine atoms and benzamide structure can enhance its metabolic stability and pharmacokinetic properties.

Biological Activity

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorobenzyl group and a trifluoromethyl group attached to a benzamide backbone. Its molecular formula is C15H12F4NC_{15}H_{12}F_4N, with a molecular weight of approximately 297.25 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity, which may influence its bioactivity and interaction with biological targets.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For instance, research involving a related compound demonstrated significant modulation of the serotonergic system, particularly through the 5-HT1A and 5-HT3 receptors, suggesting a potential mechanism for treating Major Depressive Disorder (MDD) .

Key Findings:

  • The compound exhibited an antidepressant-like effect in forced swim tests (FST) and tail suspension tests (TST), indicating its potential as a new antidepressant .
  • It showed low toxicity in animal models, making it a candidate for further development .

Antiviral Activity

Another area of interest is the compound's antiviral properties. Research has indicated that similar benzamide derivatives exhibit inhibitory effects against viruses such as H5N1 and H1N1 influenza viruses. These compounds have been shown to interfere with viral envelope proteins, suggesting their potential use in antiviral therapies .

The mechanisms underlying the biological activity of this compound remain under investigation. However, the following points summarize key insights:

  • Serotonergic System Interaction: The compound's ability to modulate serotonin receptors points towards its role in influencing mood regulation and potentially alleviating symptoms of depression .
  • Inhibition of Viral Proteins: The structural characteristics that allow this compound to interact with viral proteins could be crucial for developing antiviral agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzamide derivatives:

Compound NameBiological ActivityKey Mechanism
This compoundAntidepressant, AntiviralSerotonin receptor modulation, Viral protein inhibition
3-fluoro-5-(trifluoromethyl)benzamideAntiviral against H5N1Inhibition of viral envelope protein
Other benzamidesVarious (e.g., antifungal)Diverse mechanisms including enzyme inhibition

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antidepressant Effects: A study demonstrated that related compounds induced significant antidepressant-like effects in mice through serotonergic modulation .
  • Antiviral Efficacy: Research indicated that certain benzamide derivatives effectively inhibited the activity of H5N1 influenza virus, demonstrating their potential as antiviral agents .

Properties

Molecular Formula

C15H11F4NO

Molecular Weight

297.25 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11F4NO/c16-13-6-1-3-10(7-13)9-20-14(21)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2,(H,20,21)

InChI Key

BDBXKCAXTKJEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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